Cas no 78941-95-4 (5-Chloro-8-methylquinoline)

5-Chloro-8-methylquinoline structure
5-Chloro-8-methylquinoline structure
Product Name:5-Chloro-8-methylquinoline
N.o CAS:78941-95-4
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD00463515
CID:533636
PubChem ID:3948385
Update Time:2025-05-28

5-Chloro-8-methylquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Chloro-8-methylquinoline
    • Quinoline, 5-chloro-8-methyl-
    • Quinoline,5-chloro-8-methyl
    • 5-chloro-8-methyl-quinoline
    • V7775
    • ST24024052
    • Z2284394372
    • DTXSID70398168
    • AS-58726
    • 78941-95-4
    • MFCD00463515
    • EN300-50515
    • CS-0131202
    • Z600615482
    • A864946
    • SCHEMBL2056205
    • SR-01000388933
    • SB67613
    • IFLAB-BB F0349-0482
    • EU-0066723
    • SR-01000388933-1
    • AKOS001483093
    • D95571
    • 5-Chloro-8-methylquinoline (ACI)
    • DTXCID00349027
    • MDL: MFCD00463515
    • Inchi: 1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
    • Chave InChI: FOXFUGCJJRDBNG-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=NC=CC=2)C(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 177.03500
  • Massa monoisotópica: 177.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 160
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 12.9
  • XLogP3: 3.2

Propriedades Experimentais

  • PSA: 12.89000
  • LogP: 3.19660

5-Chloro-8-methylquinoline Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Chloro-8-methylquinoline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE893-200mg
5-Chloro-8-methylquinoline
78941-95-4 98%
200mg
236CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE893-1g
5-Chloro-8-methylquinoline
78941-95-4 98%
1g
758CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE893-5g
5-Chloro-8-methylquinoline
78941-95-4 98%
5g
3033CNY 2021-05-07
Chemenu
CM145006-5g
5-Chloro-8-methylquinoline
78941-95-4 95%
5g
$320 2021-08-05
Chemenu
CM145006-10g
5-Chloro-8-methylquinoline
78941-95-4 95%
10g
$484 2021-08-05
Chemenu
CM145006-25g
5-Chloro-8-methylquinoline
78941-95-4 95%
25g
$870 2021-08-05
Chemenu
CM145006-1g
5-Chloro-8-methylquinoline
78941-95-4 95%
1g
$171 2024-07-23
Apollo Scientific
OR909168-1g
5-Chloro-8-methylquinoline
78941-95-4 98%
1g
£103.00 2024-05-24
Apollo Scientific
OR909168-5g
5-Chloro-8-methylquinoline
78941-95-4 98%
5g
£460.00 2024-05-24
TRC
C384828-250mg
5-Chloro-8-methylquinoline
78941-95-4
250mg
$ 86.00 2023-09-08

5-Chloro-8-methylquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referência
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; Samanta, Rajarshi, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Método de produção 2

Condições de reacção
1.1 Reagents: Chlorine
Referência
Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines
Tochilkin, A. I.; Gracheva, I. N.; Kovel'man, I. R.; Prokof'ev, E. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (10), 1373-6

Método de produção 3

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  3.5 h, 140 - 145 °C
Referência
Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems
Zhang, Jing; Khaskin, Eugene; Anderson, Nicholas P.; Zavalij, Peter Y.; Vedernikov, Andrei N., Chemical Communications (Cambridge, 2008, (31), 3625-3627

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  1 h, 140 °C; 2.5 h, 140 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referência
Cp*Rh(III)-Catalyzed Mild Addition of C(sp3)-H Bonds to α,β-Unsaturated Aldehydes and Ketones
Liu, Bingxian; Hu, Panjie; Zhou, Xukai; Bai, Dachang; Chang, Junbiao; et al, Organic Letters, 2017, 19(8), 2086-2089

Método de produção 5

Condições de reacção
1.1 Reagents: Isopropanol ,  Stannous chloride Catalysts: Palladium Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 180 °C; 40 h, 180 °C
Referência
Reduction of nitroarenes followed by propanol group transfer from tris(3-hydroxypropyl)- amine and cyclization leading to quinolines under heterogeneous Pd-C catalysis
Cho, Chan Sik; Kim, Tae Gyun; Yoon, Nam Sik, Applied Organometallic Chemistry, 2010, 24(4), 291-293

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium iodide ,  Potassium persulfate ,  Oxygen Catalysts: Silver carbonate Solvents: Diethylformamide ;  rt → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
From Anilines to Quinolines: Iodide- and Silver-Mediated Aerobic Double C-H Oxidative Annulation-Aromatization
Wu, Jiwei; Liao, Zhixiong; Liu, Dong; Chiang, Chien-Wei; Li, Zheng; et al, Chemistry - A European Journal, 2017, 23(63), 15874-15878

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide ;  30 min, 140 °C; 24 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referência
Cobalt-catalyzed ring-opening addition of azabenzonorbornadienes via C(sp3)-H bond activation of 8-methylquinoline
Tan, Heng; Khan, Ruhima; Xu, Dandan; Zhou, Yongyun; Zhang, Xuexin; et al, Chemical Communications (Cambridge, 2020, 56(83), 12570-12573

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Palladium-Catalyzed C-H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents
He, Yimiao ; Huang, Lilan; Xie, Limei; Liu, Peng; Wei, Qiongmei; et al, Journal of Organic Chemistry, 2019, 84(16), 10088-10101

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referência
Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines
Lyu, Xue-Li; Huang, Shi-Sheng; Huang, Yuan-Qiong; Li, Yong-Qiang; Song, Hong-Jian; et al, Journal of Organic Chemistry, 2020, 85(15), 10271-10282

Método de produção 10

Condições de reacção
1.1 Reagents: Arsenic oxide (As2O5) ,  Sulfuric acid Catalysts: Triacylglycerol lipase ;  overnight, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referência
C-H 18F-fluorination of 8-methylquinolines with Ag[18F]F
Lee, So Jeong; Brooks, Allen F.; Ichiishi, Naoko; Makaravage, Katarina J.; Mossine, Andrew V.; et al, Chemical Communications (Cambridge, 2019, 55(20), 2976-2979

Método de produção 11

Condições de reacção
1.1 Reagents: Chlorine
Referência
Halo-substituted 6-, 7-, and 8-(N-methyl-N-propyn-2-ylaminomethyl)quinolines: synthesis and antimonoamine oxidase activity
Kovel'man, I. R.; Tochilkin, A. I.; Ioffina, D. I.; Gorkin, V. Z.; Makarenko, A. V.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1989, 23(9), 1080-4

Método de produção 12

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives
Maurya, Naveen Kumar; Yadav, Suman; Chaudhary, Dhananjay; Kumar, Dharmendra; Ishu, Km; et al, Journal of Organic Chemistry, 2022, 87(21), 13744-13749

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
RhIII-Catalyzed Direct Heteroarylation of C(sp3)-H and C(sp2)-H Bonds in Heterocycles with N-Heteroaromatic Boronates
Wang, Huai-Wei; Wu, Jia-Xue; Qiao, Yu-Han; Li, Yong-Fei; Li, Da-Cheng; et al, Organic Letters, 2021, 23(18), 7177-7182

Método de produção 14

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Sulfuric acid ;  5 °C; 18 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11, 0 °C
Referência
Cobalt(III)-Catalyzed Alkylation of Primary C(sp3)-H Bonds with Diazo Compounds
Yan, Sheng-Yi; Ling, Peng-Xiang; Shi, Bing-Feng, Advanced Synthesis & Catalysis, 2017, 359(17), 2912-2917

Método de produção 15

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Rh-Catalyzed Direct Amination of Unactivated C(sp3)-H bond with Anthranils Under Mild Conditions
Tang, Conghui; Zou, Miancheng; Liu, Jianzhong; Wen, Xiaojin; Sun, Xiang; et al, Chemistry - A European Journal, 2016, 22(32), 11165-11169

Método de produção 16

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referência
Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)-H Functionalization
Wang, Nuancheng; Li, Renhe; Li, Liubo; Xu, Shansheng; Song, Haibin; et al, Journal of Organic Chemistry, 2014, 79(11), 5379-5385

Método de produção 17

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  5 - 6 h, rt
Referência
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; Uredi, Dilipkumar; Watkins, E. Blake, Chemical Science, 2018, 9(7), 1782-1788

5-Chloro-8-methylquinoline Raw materials

5-Chloro-8-methylquinoline Preparation Products

5-Chloro-8-methylquinoline Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:78941-95-4)5-Chloro-8-methylquinoline
Número da Ordem:A864946
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:49
Preço ($):296.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:78941-95-4)5-Chloro-8-methylquinoline
A864946
Pureza:99%
Quantidade:5g
Preço ($):296.0
E- mail